molecular formula C15H19NO2S B2753914 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid CAS No. 1354407-57-0

2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid

Cat. No.: B2753914
CAS No.: 1354407-57-0
M. Wt: 277.38
InChI Key: GQVDXTCTMCYLQZ-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid is a compound that features an adamantane moiety, a thiazole ring, and a carboxylic acid group.

Chemical Reactions Analysis

2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The thiazole ring can participate in various biochemical interactions, potentially inhibiting or modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid can be compared with other adamantane derivatives, such as:

The uniqueness of this compound lies in the combination of the adamantane moiety with the thiazole ring and carboxylic acid group, which imparts distinct chemical and biological properties.

Biological Activity

2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features an adamantane moiety linked to a thiazole ring with a carboxylic acid functional group. The structural formula can be represented as follows:

C14H17N1O2S\text{C}_{14}\text{H}_{17}\text{N}_{1}\text{O}_{2}\text{S}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : Compounds similar to thiazoles have shown significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
  • Xanthine Oxidase Inhibition : This compound has been studied for its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : It interacts with xanthine oxidase, potentially leading to reduced uric acid levels in the body. This interaction is crucial for treating hyperuricemia-related conditions.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens, indicating potential therapeutic applications.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by structural modifications. Key findings from SAR studies include:

  • Positioning of Functional Groups : The placement of the carboxylic acid group is essential for maintaining activity against specific biological targets.
  • Substituent Effects : Variations in the adamantyl substituent can enhance or diminish biological activity, emphasizing the importance of steric and electronic factors.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with thiazole derivatives, including this compound:

  • Xanthine Oxidase Inhibition Study :
    • A study reported that derivatives with similar structures demonstrated IC50 values ranging from 3.6 µM to 9.9 µM against xanthine oxidase, suggesting moderate inhibitory activity compared to established inhibitors like febuxostat .
  • Antioxidant Activity Assessment :
    • Compounds exhibiting thiazole moieties were evaluated for their antioxidant capacity using various assays, showing significant radical scavenging abilities .
  • Antimicrobial Activity Evaluation :
    • Research on thiazole derivatives indicated potent antimicrobial effects against Gram-positive bacteria, with some compounds showing lower MIC values than standard antibiotics .

Data Tables

Biological ActivityIC50 Values (µM)Reference
Xanthine Oxidase Inhibition3.6 - 9.9
Antioxidant ActivityVaries (assay dependent)
Antimicrobial Activity (S. aureus)3.91 - 62.5

Properties

IUPAC Name

2-(1-adamantyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-8-12(13(17)18)19-14(16-8)15-5-9-2-10(6-15)4-11(3-9)7-15/h9-11H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVDXTCTMCYLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C23CC4CC(C2)CC(C4)C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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